1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)-
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Overview
Description
1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)- is a chemical compound with the molecular formula C18H24N2O2. It is a derivative of benzenedicarbonitrile, where two pentyloxy groups are attached to the benzene ring at the 4 and 5 positions. This compound is known for its applications in various fields, including chemistry and materials science .
Preparation Methods
The synthesis of 1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)- typically involves the reaction of 1,2-benzenedicarbonitrile with pentyloxy groups under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the attachment of the pentyloxy groups to the benzene ring. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The pentyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the type of reaction and the conditions used .
Scientific Research Applications
1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)- has several scientific research applications:
Chemistry: It is used in the synthesis of new compounds, including phthalocyanines and other macrocyclic compounds.
Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity and optical properties.
Biology and Medicine:
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)- involves its interaction with specific molecular targets and pathways. The pentyloxy groups attached to the benzene ring can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)- can be compared with other similar compounds, such as:
1,2-Benzenedicarbonitrile: The parent compound without the pentyloxy groups.
4,5-Dioctyloxy-1,2-benzenedicarbonitrile: A similar compound with octyloxy groups instead of pentyloxy groups.
1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: Another derivative with different functional groups.
The uniqueness of 1,2-Benzenedicarbonitrile, 4,5-bis(pentyloxy)- lies in its specific functional groups and their influence on the compound’s properties and applications .
Properties
CAS No. |
130996-05-3 |
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Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4,5-dipentoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H24N2O2/c1-3-5-7-9-21-17-11-15(13-19)16(14-20)12-18(17)22-10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
RIAHLZMTSZAGOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCCC |
Origin of Product |
United States |
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